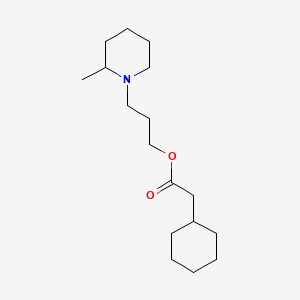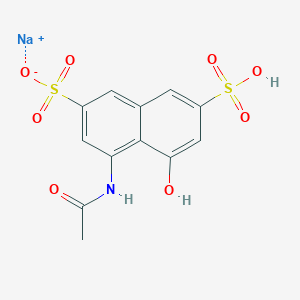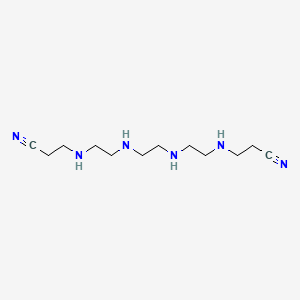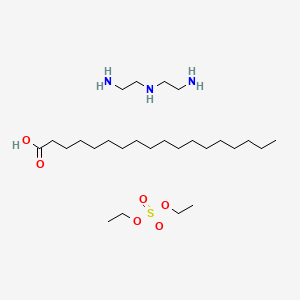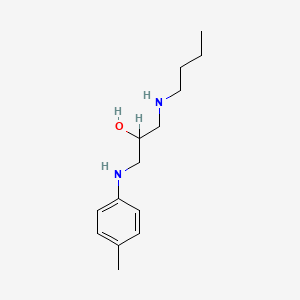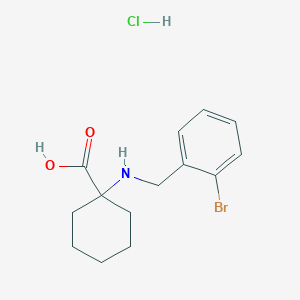
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromobenzylamino group attached to a cyclohexanecarboxylic acid moiety, with the addition of a hydrochloride group to enhance its solubility and stability.
Métodos De Preparación
The synthesis of 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Amidation: The brominated benzylamine is then reacted with cyclohexanecarboxylic acid to form the desired amide bond.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylamino group can form interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclohexanecarboxylic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-amino-1-cyclohexanecarboxylic acid: This compound lacks the bromobenzylamino group and has different chemical properties and applications.
Cyclohexanecarboxylic acid: This compound is a simpler structure without the amino and bromine substituents, leading to different reactivity and uses.
Propiedades
Fórmula molecular |
C14H19BrClNO2 |
|---|---|
Peso molecular |
348.66 g/mol |
Nombre IUPAC |
1-[(2-bromophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18BrNO2.ClH/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14;/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18);1H |
Clave InChI |
IPXVBIUALNXRJH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


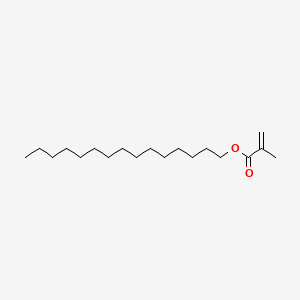

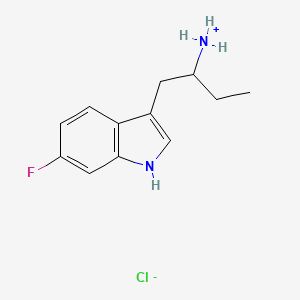
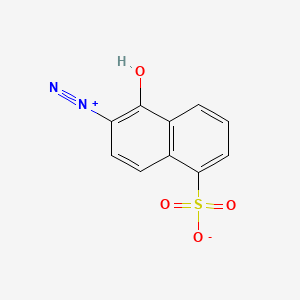
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
